REACTION_CXSMILES
|
C([O:8][C:9]1[C:16]([O:17][CH2:18][CH3:19])=[CH:15][C:12]([CH:13]=[O:14])=[C:11]([N+:20]([O-:22])=[O:21])[CH:10]=1)C1C=CC=CC=1.Cl>C(O)(=O)C>[CH2:18]([O:17][C:16]1[C:9]([OH:8])=[CH:10][C:11]([N+:20]([O-:22])=[O:21])=[C:12]([CH:15]=1)[CH:13]=[O:14])[CH3:19]
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Name
|
|
Quantity
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23 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC1=CC(=C(C=O)C=C1OCC)[N+](=O)[O-]
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Name
|
|
Quantity
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93 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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10 mL
|
Type
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reactant
|
Smiles
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Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction solution was refluxed for 24 hours
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Duration
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24 h
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Type
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CUSTOM
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Details
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Then the solution was evaporated to dryness
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in diethyl ether
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Type
|
EXTRACTION
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Details
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The product was extracted into 1M sodium hydroxide
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Type
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FILTRATION
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Details
|
The resultant solid was filtered
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Type
|
CUSTOM
|
Details
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dried under vacuum
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Name
|
|
Type
|
|
Smiles
|
C(C)OC=1C(=CC(=C(C=O)C1)[N+](=O)[O-])O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |